

Confirming the Chemical Structure of Metampicillin: A Spectroscopic Comparison

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A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic data essential for the structural elucidation of **Metampicillin**. This guide provides a comparative analysis with its precursors, ampicillin and formaldehyde, supported by experimental data and detailed protocols.

Metampicillin, a semi-synthetic penicillin antibiotic, is formed through the reaction of ampicillin with formaldehyde.[1][2][3] Its chemical structure was a subject of discussion until recent spectroscopic studies definitively identified it as a cyclic aminal.[4][5] This guide outlines the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are crucial for confirming the structural integrity of **Metampicillin**. A direct comparison with ampicillin and formaldehyde is presented to highlight the characteristic spectral changes that signify the formation of the **Metampicillin** molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **Metampicillin**, ampicillin, and formaldehyde, providing a clear basis for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. The formation of the cyclic aminal in **Metampicillin** from ampicillin and formaldehyde leads to distinct changes in the NMR spectrum, particularly in the chemical shifts of protons and carbons near the reaction site.



Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Key Proton Signals	Observed Chemical Shift (ppm)	Significance	
Metampicillin	Methylene protons (from formaldehyde)	δH 4.82 and 4.52	Confirms the incorporation of a methylene group from formaldehyde into the ampicillin structure, forming the cyclic aminal.[6]	
β-lactam core protons (CHS and COCHNCO)	δH 5.62–5.53 (in D6- DMSO)	Indicates the retention of the core β-lactam ring structure from ampicillin.[6]		
Aromatic protons	δН 7.44–7.26	Similar to ampicillin, indicating the phenyl group is unchanged. [6]	_	
Ampicillin	Aromatic protons	δH ~7.4	Phenyl group protons. [6]	
β-lactam and thiazolidine ring protons	Various signals	Characteristic peaks for the core penicillin structure.[7][8]		
Formaldehyde	Methylene protons	-	Reacts to form the cyclic aminal in Metampicillin.	

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	Key Carbon Signal	Observed Chemical Shift (ppm)	Significance
Metampicillin	Methylene carbon (C- 10, from formaldehyde)	δC 63.0	The presence of this signal confirms the formation of the methylene bridge in the cyclic aminal structure.[6]
Ampicillin	Various signals	-	Serves as a baseline for comparison.
Formaldehyde	Carbonyl carbon	~200	The disappearance of this signal upon reaction indicates the conversion of the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key spectral features for **Metampicillin** would be the retention of the β -lactam carbonyl group from ampicillin and the appearance of new bands associated with the cyclic aminal structure.

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)



Compound	Key Functional Group	Expected/Observed Peak (cm ⁻¹)	Significance
Metampicillin (Predicted)	β-lactam C=O stretch	~1760-1780	Confirms the integrity of the critical β-lactam ring.
C-N stretch (cyclic aminal)	~1100-1200	Indicates the newly formed cyclic aminal structure.	
Ampicillin	β-lactam C=O stretch	1765 - 1800	A characteristic and crucial band for all penicillins.[9][10]
Amide C=O stretch	~1650	From the side chain amide group.[10]	
N-H stretch (amine)	~3400-3500	Indicates the primary amine group.[10]	
Formaldehyde	C=O stretch	~1750-1730 (gas phase: ~1817)	Strong absorption characteristic of the carbonyl group.[11]
C-H stretch	~2850 and 2750	Characteristic aldehyde C-H stretching.[11]	

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and provides information about its structure through fragmentation patterns. The mass spectrum of **Metampicillin** is expected to show a molecular ion peak corresponding to its molecular formula ($C_{17}H_{19}N_3O_4S$) and fragmentation patterns that are a composite of ampicillin and the formaldehyde-derived methylene bridge.

Table 4: Mass Spectrometry (MS) Data (m/z)



Compound	Molecular Formula	Molecular Weight (g/mol)	Expected/Obser ved [M+H]+ (m/z)	Key Fragment Ions (m/z)
Metampicillin	C17H19N3O4S	361.42	362.1	Expected fragments include loss of the side chain, cleavage of the β-lactam ring, and fragments characteristic of the ampicillin core.
Ampicillin	C16H19N3O4S	349.41	350.1	106.2 (benzylamine group), 160.0 (thiazolidine ring), 192.0 (cleavage of β- lactam ring).[13] [14]
Formaldehyde	CH₂O	30.03	31.0	-

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the sample (**Metampicillin**, ampicillin) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[6]



- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- 2D NMR (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and confirm the connectivity, perform two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[6]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[15]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:



- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Acquire a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.
- The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[9]

Mass Spectrometry (MS)

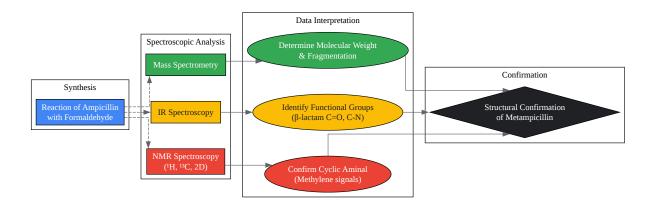
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 μg/mL.[16]
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source
 is commonly used for this type of analysis. This can be a standalone mass spectrometer or
 coupled with a liquid chromatography system (LC-MS).[13][14]
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
 - Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]+.
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
- Tandem Mass Spectrometry (MS/MS):
 - To obtain structural information, perform tandem mass spectrometry (MS/MS) on the [M+H]+ ion.
 - Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
 - The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.[17]



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Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the chemical structure of **Metampicillin** using the described spectroscopic techniques.



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Caption: Workflow for **Metampicillin** structure confirmation.

By systematically applying these spectroscopic techniques and comparing the resulting data with that of its precursors, researchers can unequivocally confirm the chemical structure of **Metampicillin**, ensuring the identity and purity of this important antibiotic.

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